molecular formula C19H26N2OS B13350662 N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 847745-95-3

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13350662
CAS No.: 847745-95-3
M. Wt: 330.5 g/mol
InChI Key: QMHVAAJWMOVYMK-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide typically involves the reaction of adamantan-1-ylamine with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that enhances binding affinity to target proteins. The compound can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

N-(Adamantan-1-yl)-N-ethyl-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety and the methylthio group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets, making the compound a versatile tool in medicinal chemistry and other research fields.

Properties

CAS No.

847745-95-3

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

N-(1-adamantyl)-N-ethyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H26N2OS/c1-3-21(18(22)16-5-4-6-20-17(16)23-2)19-10-13-7-14(11-19)9-15(8-13)12-19/h4-6,13-15H,3,7-12H2,1-2H3

InChI Key

QMHVAAJWMOVYMK-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=C(N=CC=C1)SC)C23CC4CC(C2)CC(C4)C3

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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